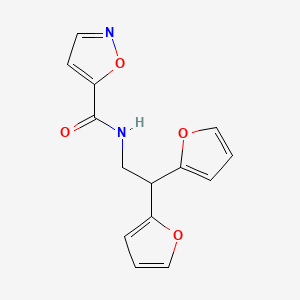

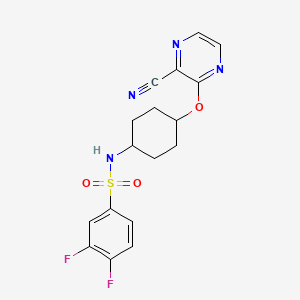

![molecular formula C22H26N4 B2554652 N-环戊基-2-甲基-3-苯基-5,6,7,8-四氢吡唑并[5,1-b]喹唑啉-9-胺 CAS No. 896601-60-8](/img/structure/B2554652.png)

N-环戊基-2-甲基-3-苯基-5,6,7,8-四氢吡唑并[5,1-b]喹唑啉-9-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

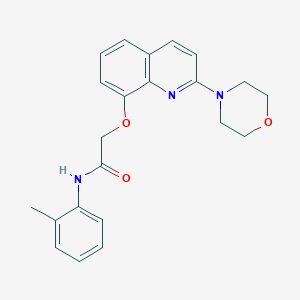

“N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine” is a chemical compound with the molecular formula C22H26N4. It has an average mass of 346.469 Da and a monoisotopic mass of 346.215759 Da .

Synthesis Analysis

The synthesis of similar compounds, such as 1H-Pyrazolo[3,4-b]quinolines, has been researched for over 100 years. The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine” is complex, with a cyclopentyl group, a methyl group, a phenyl group, and an amine group attached to a tetrahydropyrazolo[5,1-b]quinazolin core .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 1H-Pyrazolo[3,4-b]quinolines, have been studied extensively. These compounds are known to exhibit intense fluorescence, both in solutions and even in a solid state .科学研究应用

合成与生物活性

新型他克林类似物的合成

一项研究专注于合成新型吡唑并[4′,3′:5,6]吡喃[2,3-b]喹啉-5-胺作为他克林类似物,评估它们对乙酰胆碱酯酶和丁酰胆碱酯酶的抑制活性。大多数化合物表现出良好的抑制活性,与参考药物利斯的明相比具有优势 (Mahdavi 等人,2017)。

癌症治疗中的凋亡诱导剂

另一项研究介绍了一系列 N-苯基-1H-吡唑并[3,4-b]喹啉-4-胺作为有效的凋亡诱导剂,对多种人类实体瘤衍生的癌细胞有效。特定化合物表现出显着的凋亡活性,EC50 值较低 (Zhang 等人,2008)。

抗结核剂

对取代苯并[h]喹唑啉及其相关化合物的研究表明,它们对结核分枝杆菌 H37Rv 菌株具有显着的抗结核活性。化合物在不同的 MIC 浓度下表现出有希望的活性,表明它们具有作为抗结核剂的潜力 (Maurya 等人,2013)。

合成方法

区域选择性合成

采用绿色化学方法区域选择性合成新型吡唑并喹啉和嘧啶酮衍生物,展示了一种取决于附着在靛红环氮原子上的基团性质的机制。该方法强调实用性、高产率和环境友好性 (Poomathi 等人,2015)。

环金属化铂(II)配合物

对环金属化配体的研究导致了具有稠合五元六元金属环的 N^C*N 协调的铂(II) 配合物的发展。这些配合物表现出高发光度和降低的浓度猝灭,使其有望用于各种应用 (Vezzu 等人,2011)。

作用机制

未来方向

The future directions for research on “N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine” and similar compounds could involve further exploration of their biological activities. For instance, one compound is currently being evaluated in phase III trials in combination with letrozole for the treatment of ER+/HER2– advanced breast cancer . This suggests that there may be potential for the development of new therapeutic applications for these compounds.

属性

IUPAC Name |

N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4/c1-15-20(16-9-3-2-4-10-16)22-24-19-14-8-7-13-18(19)21(26(22)25-15)23-17-11-5-6-12-17/h2-4,9-10,17,23H,5-8,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHZXULRNODQPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

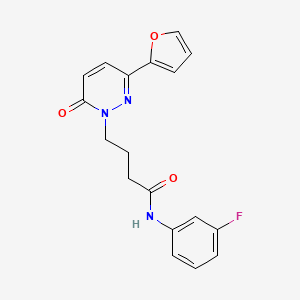

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2554569.png)

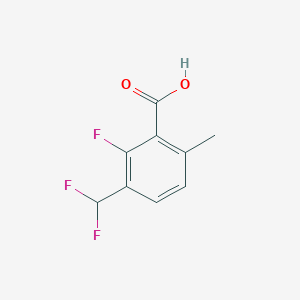

![Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate](/img/structure/B2554572.png)

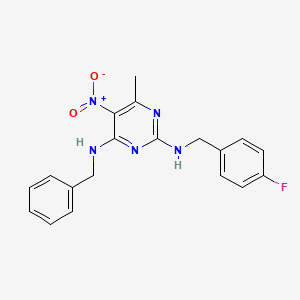

![N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2554581.png)

![4,7,8-Trimethyl-2-(2-methylpropyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2554586.png)

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2554588.png)